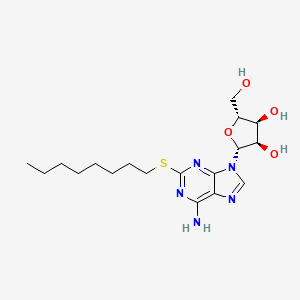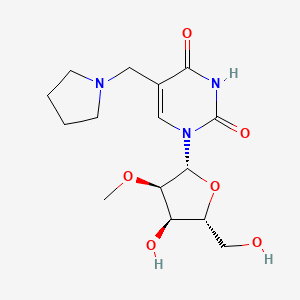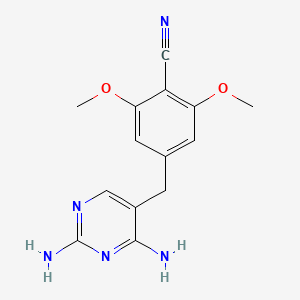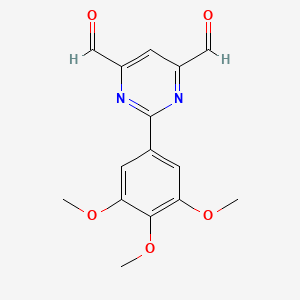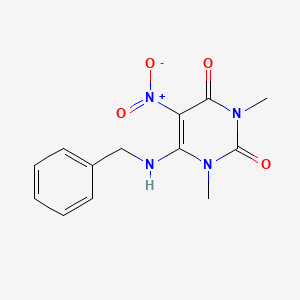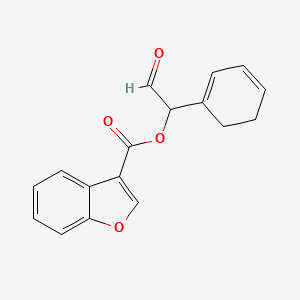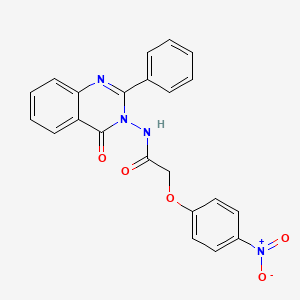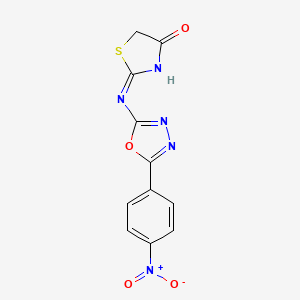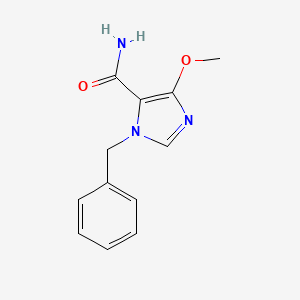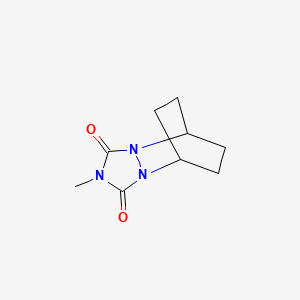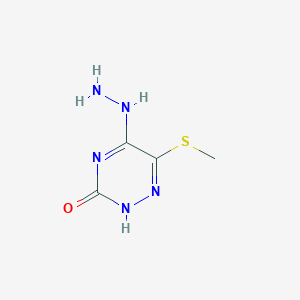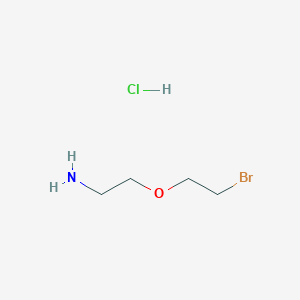
2-(2-Bromoethoxy)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C6H14BrNO2·HCl. It is a derivative of ethanamine, where the amine group is substituted with a 2-(2-bromoethoxy)ethoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)ethanamine hydrochloride typically involves the reaction of 2-bromoethanol with ethylene oxide to form 2-(2-bromoethoxy)ethanol. This intermediate is then reacted with ethanamine to produce 2-(2-bromoethoxy)ethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethoxy)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. Reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted ethanamines.
Oxidation Reactions: Products include corresponding oxides and alcohols.
Reduction Reactions: Products include corresponding amines and alcohols.
Aplicaciones Científicas De Investigación
2-(2-Bromoethoxy)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Used in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethoxy)ethanamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new bond. In biological systems, it can interact with enzymes and receptors, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloroethoxy)ethanamine hydrochloride
- 2-(2-Iodoethoxy)ethanamine hydrochloride
- 2-(2-Fluoroethoxy)ethanamine hydrochloride
Uniqueness
2-(2-Bromoethoxy)ethanamine hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative has different reactivity patterns and can participate in unique chemical transformations.
Propiedades
Fórmula molecular |
C4H11BrClNO |
|---|---|
Peso molecular |
204.49 g/mol |
Nombre IUPAC |
2-(2-bromoethoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H10BrNO.ClH/c5-1-3-7-4-2-6;/h1-4,6H2;1H |
Clave InChI |
VMBHHZSCTGJUIG-UHFFFAOYSA-N |
SMILES canónico |
C(COCCBr)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


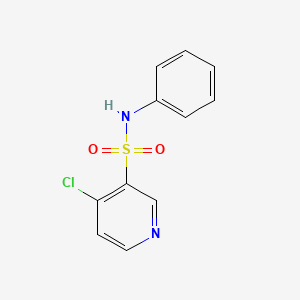
![N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide](/img/structure/B12926759.png)
![1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12926770.png)
